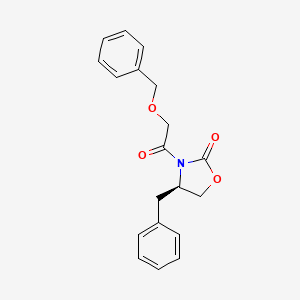
(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone is a complex organic compound that belongs to the oxazolidinone class. This compound is characterized by its unique structure, which includes an oxazolidinone ring substituted with phenylmethoxyacetyl and phenylmethyl groups. The (4S)- configuration indicates the specific stereochemistry of the molecule, which can influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. The phenylmethoxyacetyl and phenylmethyl groups are then introduced through subsequent reactions, such as acylation and alkylation, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. Reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenylmethoxyacetyl and phenylmethyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
(S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It serves as a probe or ligand in biochemical studies to investigate enzyme activity, protein interactions, and cellular processes.
Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenylmethyl)-, (4R)-: The (4R)- isomer has a different stereochemistry, which can result in distinct chemical and biological properties.
2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(methyl)-:
2-Oxazolidinone, 3-[(phenylmethoxy)acetyl]-4-(phenyl)-: The presence of a phenyl group instead of a phenylmethyl group can alter the compound’s behavior and interactions.
Uniqueness
The uniqueness of (S)-(+)-4-Benzyl-3-benzyloxyacetyl-2-oxazolidinone lies in its specific stereochemistry and the combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H19NO4 |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(4R)-4-benzyl-3-(2-phenylmethoxyacetyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C19H19NO4/c21-18(14-23-12-16-9-5-2-6-10-16)20-17(13-24-19(20)22)11-15-7-3-1-4-8-15/h1-10,17H,11-14H2/t17-/m1/s1 |
InChI Key |
LIPRFZHBWBIVOM-QGZVFWFLSA-N |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)COCC2=CC=CC=C2)CC3=CC=CC=C3 |
Synonyms |
(S)-(+)-4-benzyl-3-benzyloxyacetyl-2-oxazolidinone 4-benzyl-3-benzyloxyacetyl-2-oxazolidinone Bn-B-oxazolidinone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


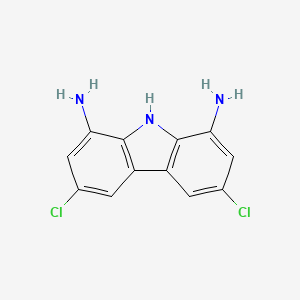

![[(1S,4R,5S,6S,7S,8R,9S,13R,14R,16S,18R)-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1251872.png)
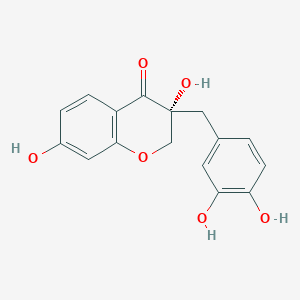
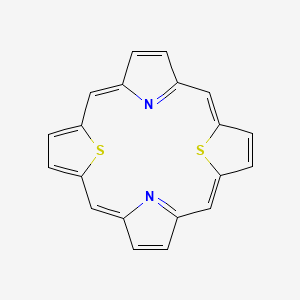
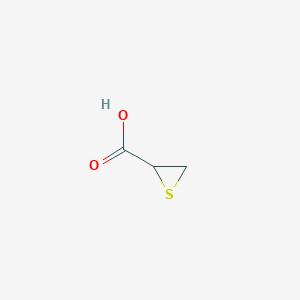
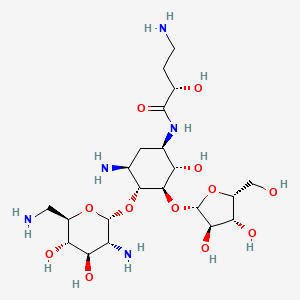
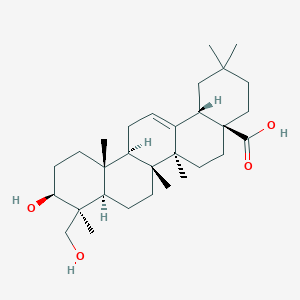
![[(1S,2R,3R,5S,8R,10R,12R,13S)-1,2,6-trimethylspiro[4,9-dioxatetracyclo[8.2.1.02,8.03,5]tridec-6-ene-13,2'-oxirane]-12-yl] (Z)-but-2-enoate](/img/structure/B1251883.png)
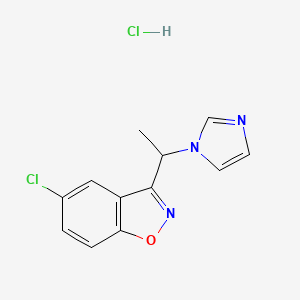
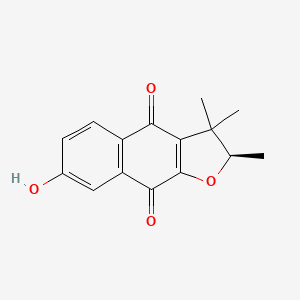
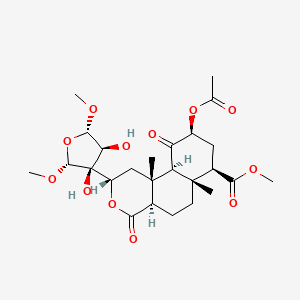
![Quinoxaline, 6-[[4-[2-[4-(1,1-dimethylethyl)phenyl]-1H-benzimidazol-7-yl]-1-piperazinyl]methyl]-](/img/structure/B1251892.png)

